Cas no 110416-09-6 (2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol,3,4,4a,5,16a,17,18,19-octahydro-21,26-dimethoxy-, (4aR,16aR)- (9CI))

2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol,3,4,4a,5,16a,17,18,19-octahydro-21,26-dimethoxy-, (4aR,16aR)- (9CI) structure
110416-09-6 structure
Nome del prodotto:2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol,3,4,4a,5,16a,17,18,19-octahydro-21,26-dimethoxy-, (4aR,16aR)- (9CI)
Numero CAS:110416-09-6
MF:C34H34N2O6
MW:566.643569469452
CID:227792

2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol,3,4,4a,5,16a,17,18,19-octahydro-21,26-dimethoxy-, (4aR,16aR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol,3,4,4a,5,16a,17,18,19-octahydro-21,26-dimethoxy-, (4aR,16aR)- (9CI)
    • 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol,3,4,4a,5,
    • (+)-Pangkoramine
    • 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline,oxyacanthan-7,12'-diol deriv.
    • N,N'-Bisnor-1-epiaromoline
    • Oxyacanthan-7,12'-diol,6,6'-dimethoxy-, (1a)-
    • Pangkoramine
    • 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol, 3,4,4a,5,16a,17,18,19-octahydro-21,26-dimethoxy-, (4aR,16aR)- (9CI)
    • Inchi: 1S/C34H34N2O6/c1-39-29-16-21-9-11-35-25-14-20-5-8-27(37)28(15-20)41-23-6-3-19(4-7-23)13-26-32-22(10-12-36-26)17-31(40-2)33(38)34(32)42-30(29)18-24(21)25/h3-8,15-18,25-26,35-38H,9-14H2,1-2H3
    • Chiave InChI: GLFWWHBCNFFMFP-UHFFFAOYSA-N
    • Sorrisi: COC1C(O)=C2C3C(CC4C=CC(OC5C(O)=CC=C(CC6C7C(=CC(=C(C=7)O2)OC)CCN6)C=5)=CC=4)NCCC=3C=1

Proprietà calcolate

  • Massa esatta: 272.08309

Proprietà sperimentali

  • Densità: 1.259±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 730.6±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 9.42±0.20(Predicted)

2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol,3,4,4a,5,16a,17,18,19-octahydro-21,26-dimethoxy-, (4aR,16aR)- (9CI) Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd